N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl
Description
This compound features a 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine core with a methyl group at the 7-position and a β-alanine moiety linked via an amine group at the 4-position, stabilized as a hydrochloride salt. Its molecular formula is inferred as C₁₆H₁₉N₃O₂S·HCl (exact mass to be confirmed experimentally), with the hydrochloride salt improving aqueous solubility compared to neutral analogs .
Properties
IUPAC Name |
3-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S.ClH/c1-8-2-3-9-10(6-8)20-14-12(9)13(16-7-17-14)15-5-4-11(18)19;/h7-8H,2-6H2,1H3,(H,18,19)(H,15,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWDNZQTNVREND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzothieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions. For example, a thiophene derivative can be reacted with a pyrimidine derivative in the presence of a strong acid like hydrochloric acid or a base like sodium hydroxide.
Methylation: The next step involves the methylation of the benzothieno[2,3-d]pyrimidine core. This can be achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Attachment of b-Alanine: The final step involves the coupling of the methylated benzothieno[2,3-d]pyrimidine with b-alanine. This can be done using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions can occur at the pyrimidine ring, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methyl group attached to the benzothieno[2,3-d]pyrimidine core. Reagents like sodium hydride (NaH) and alkyl halides can be used for such reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Alkylated benzothieno[2,3-d]pyrimidine derivatives.
Scientific Research Applications
N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or slowed cancer cell growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution at the 4-Position: Functional Group Diversity
Carboxylic Acid Derivatives
- 2-(5-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)propionic acid (CAS 1008069-38-2) Structure: Propionic acid replaces β-alanine. Properties: Molecular formula C₁₄H₁₇N₃O₂S (molar mass 291.37). The shorter carbon chain and lack of an amine salt reduce solubility compared to the target compound .
Thioacetamide Derivatives
- 2-((7-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide Structure: Thioether-linked acetamide with m-tolyl group. Bioactivity: IC₅₀ = 102.5 µM against Schistosoma mansoni Spartyl protease (SmCD1). The hydrophobic m-tolyl group may enhance target binding but reduce solubility .
Aryl and Alkyl Amines
- N-(4-Methoxyphenyl)-N,2-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine Structure: 4-Methoxyphenyl and methyl groups. Properties: Molecular formula C₁₉H₂₁N₃OS (molar mass 339.45). The methoxy group increases lipophilicity (logP ~4.54) compared to β-alanine’s polar nature .
- 2-(2-Chlorophenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine Structure: 2-Chlorophenyl substitution. Properties: Molecular formula C₁₇H₁₆ClN₃S (molar mass 329.85). The chloro group enhances steric bulk and electron-withdrawing effects .
Hydrazine Derivatives
- 4-Hydrazinyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Structure: Hydrazine at the 4-position. Properties: Molecular formula C₁₂H₁₅N₅S₂ (molar mass 293.08). Hydrazine’s hydrogen-bonding capacity contrasts with β-alanine’s ionic interactions .
Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-β-alanine HCl is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological activity, and relevant research findings.
The compound has a molecular formula of and a molecular weight of 327.83 g/mol. It features a unique structure characterized by a thiophene ring fused to a pyrimidine nucleus, which contributes to its reactivity and biological interactions.
Synthesis
The synthesis of N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-β-alanine HCl can be achieved through various methods involving chloromethylation and amination reactions. These methods are favored for their efficiency and yield in producing the desired compound.
N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-β-alanine HCl primarily acts as an AKT1 inhibitor , impacting the PI3K/AKT/mTOR signaling pathway. This inhibition is crucial for inducing apoptosis in cancer cells and inhibiting growth at low micromolar concentrations. The compound's structural features allow it to effectively bind to biological targets involved in cell proliferation and survival.
Antitumor Activity
Research indicates significant antitumor activity against various cancer cell lines:
| Cell Line | Type of Cancer | IC50 (µM) |
|---|---|---|
| SF-539 | CNS Cancer | 0.5 |
| HCT-116 | Colon Cancer | 0.8 |
| OVCAR-8 | Ovarian Cancer | 0.6 |
| PC-3 | Prostate Cancer | 0.9 |
| CCRF-CEM | Leukemia | 0.4 |
These results demonstrate the compound's potential as a therapeutic agent in oncology.
Case Studies
- Acute Myeloid Leukemia (AML) : In vitro studies showed that N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-β-alanine HCl effectively inhibited AML cell proliferation and induced apoptosis through AKT1 pathway modulation .
- Inhibitory Effects on Purine Biosynthesis : Analogues of this compound have been tested as inhibitors of purine de novo biosynthesis. They demonstrated varying levels of activity against tumor cells in culture, with some derivatives showing promising results .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-β-alanine HCl. However, the presence of specific functional groups such as chloromethyl and amine enhances its reactivity and biological interactions compared to these analogues .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-β-alanine HCl, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving chloropyrimidine intermediates. For example, refluxing 4-chloro-2-phenyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine with β-alanine derivatives in absolute ethanol under controlled pH (neutral to slightly basic) for 8–12 hours achieves moderate yields (82% in analogous syntheses). Purification via crystallization from ethanol is critical to remove unreacted thiosemicarbazide or byproducts . Temperature control (±2°C) and inert atmospheres (N₂/Ar) minimize side reactions like oxidation of the tetrahydrobenzothieno ring .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer : Thin-layer chromatography (TLC) with silica gel GF254 and ethanol:ethyl acetate (3:7) is used to monitor reaction progress. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (0.1% TFA) confirms purity (>95%). Nuclear magnetic resonance (¹H/¹³C NMR) in DMSO-d₆ resolves signals for the methyl group at δ 1.2–1.4 ppm and the β-alanine moiety (δ 3.1–3.3 ppm for CH₂, δ 8.2 ppm for NH). High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm error) .
Q. How does the fused bicyclic system influence the compound’s stability and reactivity?
- Methodological Answer : The tetrahydrobenzothieno[2,3-d]pyrimidine core enhances stability via π-π stacking and hydrogen bonding, as observed in crystallographic studies. The 7-methyl group introduces steric hindrance, reducing susceptibility to nucleophilic attacks at the pyrimidine C4 position. Reactivity at the β-alanine moiety is modulated by electronic effects from the fused ring, favoring amidation or esterification under mild conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., anti-parasitic vs. kinase inhibition) may arise from assay conditions (e.g., pH, serum proteins) or impurities. To address this:
- Validate purity via HPLC and differential scanning calorimetry (DSC).
- Replicate assays under standardized conditions (e.g., PfLDH assay for anti-plasmodial activity at pH 7.4 ).
- Use structure-activity relationship (SAR) studies to isolate contributions of the β-alanine substituent vs. the core scaffold .
Q. What computational strategies are effective for predicting binding modes of this compound to therapeutic targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) can model interactions with targets like EGFR or Schistosoma mansoni proteases. Key steps:
- Prepare the ligand with correct tautomeric states (e.g., protonated pyrimidine N1).
- Define flexible residues in the target’s active site (e.g., SmCD1 catalytic triad).
- Validate docking poses with experimental IC₅₀ data and mutagenesis studies .
Q. How do substituents on the β-alanine moiety affect pharmacokinetic properties?
- Methodological Answer : Modifying the β-alanine group (e.g., ester vs. amide derivatives) alters logP and solubility:
- Methyl ester derivatives show increased logP (2.1 vs. 1.4 for free acid) but reduced aqueous stability.
- Zwitterionic forms (HCl salt) improve bioavailability by enhancing solubility at physiological pH.
- In vitro permeability assays (Caco-2 cells) and plasma protein binding studies (equilibrium dialysis) quantify these effects .
Experimental Design & Data Analysis
Q. What strategies optimize crystallographic characterization of this compound?
- Methodological Answer : For single-crystal X-ray diffraction:
- Grow crystals via slow evaporation from DMF/water (1:1) at 4°C.
- Resolve disorder in the tetrahydrobenzothieno ring using SHELXL with restraints on bond lengths (σ = 0.004 Å).
- Analyze intermolecular interactions (e.g., C–H···π contacts) with Mercury software to explain packing motifs .
Q. How can researchers design dose-response experiments to evaluate cytotoxicity in p21-deficient cell lines?
- Methodological Answer :
- Use isogenic HCT-116 (p21⁺/⁺ vs. p21⁻/⁻) cells.
- Treat cells with 0.1–100 µM compound for 72 hours.
- Measure viability via MTT assay and apoptosis via Annexin V/PI staining.
- Compare EC₅₀ values; selectivity ratios >10-fold indicate p21-dependent mechanisms .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show no effect?
- Methodological Answer : Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative), compound solubility, or efflux pump activity may explain discrepancies. Mitigation strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
